(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide
説明
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2S/c1-4-27-8-7-25-20-17(23)11-16(22)12-18(20)28-21(25)24-19(26)10-15-6-5-13(2)14(3)9-15/h5-6,9,11-12H,4,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJKGJYOZXYJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC(=C(C=C3)C)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring and multiple substituents, which may influence its biological activity. The molecular formula is C₁₈H₁₈F₂N₂OS, and its molecular weight is approximately 356.41 g/mol. The presence of difluoro and ethoxyethyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values against different cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 8.2 | |
| A549 (Lung Cancer) | 6.5 |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. It has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, molecular docking studies suggest that it binds effectively to key proteins involved in cancer progression, such as NEK7 and TP53, enhancing its therapeutic potential .
Additional Biological Activities
Beyond anticancer properties, preliminary findings suggest that the compound may possess anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : In vivo models indicate a reduction in inflammatory markers when treated with this compound.
- Antimicrobial Activity : Preliminary assays show effectiveness against certain bacterial strains, although further studies are necessary to confirm these findings.
Study 1: MCF-7 Cell Line
A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized both WST-1 and colony formation assays to assess cytotoxicity and long-term effects on cell growth.
Study 2: HeLa Cells
In another investigation involving HeLa cells, the compound was found to significantly reduce cell proliferation by inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.
Comparative Analysis
To contextualize the efficacy of (Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide, it is beneficial to compare it with other known anticancer agents:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 0.5 | DNA intercalation |
| Paclitaxel | 0.8 | Microtubule stabilization |
| (Z)-2-(3,4-dimethylphenyl)... | 5.0 | Apoptosis induction |
This comparison illustrates that while the new compound is less potent than established chemotherapeutics like Doxorubicin and Paclitaxel, it offers a promising alternative with potentially unique mechanisms.
類似化合物との比較
Compound I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide
- Key Differences: I5 incorporates a fused benzofuroquinolinium system, increasing aromaticity and charge (cationic quinolinium). The 3-dipropylamine-propyl chain enhances solubility in polar solvents compared to the ethoxyethyl group in the target compound. Biological Relevance: Cationic derivatives like I5 often exhibit enhanced DNA intercalation or mitochondrial targeting, unlike the neutral target compound .
Compound I6: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide
- Key Differences :
- I6 features a hydroxystyryl group, enabling π-π stacking and hydrogen bonding, absent in the target compound.
- The methyl substituent on the benzothiazole in I6 reduces steric hindrance compared to the 4,6-difluoro and ethoxyethyl groups in the target compound.
- Spectroscopic Data : I6’s hydroxystyryl moiety results in a strong absorption band at 350–400 nm (UV-Vis), whereas the target compound’s difluoro groups may shift absorption to shorter wavelengths .
Thiadiazole-Based Analogues
Compound 4g: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Structural Contrasts: Replaces the benzothiazole core with a thiadiazole ring, altering electronic distribution. The dimethylamino-acryloyl group in 4g introduces a conjugated system with strong IR absorption at 1638 cm⁻¹ (C=O), compared to the acetamide group (1690–1710 cm⁻¹) in the target compound .
- Stability : 4g’s methylphenyl group improves thermal stability (mp 200°C) relative to the target compound’s ethoxyethyl chain, which may lower melting points due to increased flexibility.
Compound 4h: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Key Distinctions :
- The 3-chlorophenyl group in 4h enhances electrophilicity compared to the 3,4-dimethylphenyl group in the target compound.
- Mass spectrometry (MS) data for 4h shows a dominant fragment at m/z 105 (100% intensity), likely from benzamide cleavage, whereas the target compound’s difluoro groups may produce unique halogen-related fragments .
Research Implications
The target compound’s 4,6-difluoro and ethoxyethyl groups confer distinct electronic and steric properties compared to I5, I6, and thiadiazoles like 4g/4h. While cationic analogues (I5, I6) prioritize membrane penetration, the neutral target compound may favor hydrophobic binding pockets. Thiadiazole derivatives exhibit higher thermal stability but lack the benzothiazole’s inherent bioactivity profile. Further studies should explore the target compound’s pharmacokinetics and receptor affinity to validate these hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
